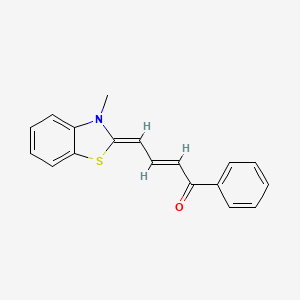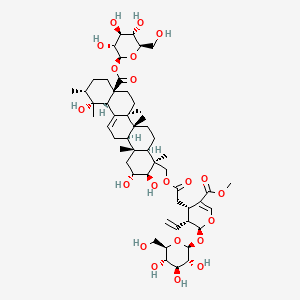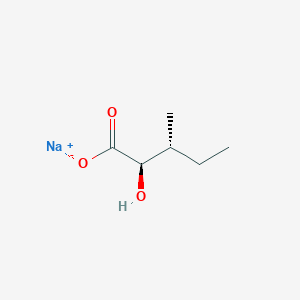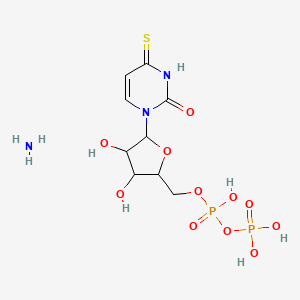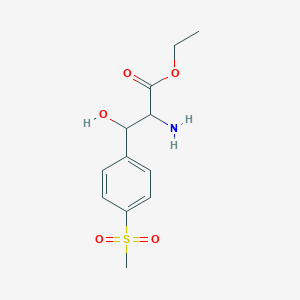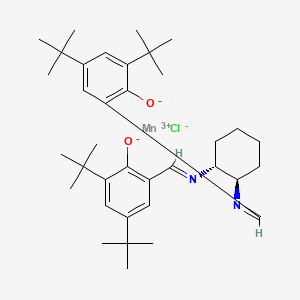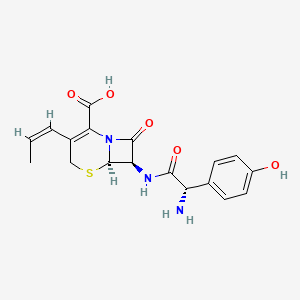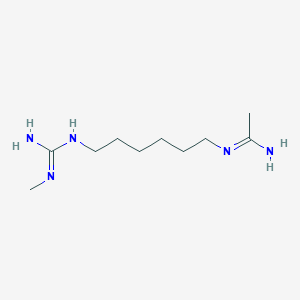
Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride
Übersicht
Beschreibung
Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride, also known as Polyhexamethylene biguanide hydrochloride (PHMB), is a broad-spectrum antibiotic1. It is used as an antimicrobial pesticide, designed to destroy or suppress the growth of harmful microorganisms such as bacteria, viruses, or fungi on inanimate objects and surfaces2.
Synthesis Analysis
The synthesis details of this compound are not readily available in the search results. However, it’s worth noting that the compound was first registered in 19822.Molecular Structure Analysis
The molecular formula of the compound is (C8H17N5)n.xHCl1. The exact structure might vary depending on the degree of polymerization (n) and the amount of hydrochloride (x).
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it’s known that PHMB is used as an antimicrobial agent2.Physical And Chemical Properties Analysis
The compound is soluble in water4. The exact boiling point, melting point, and other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Purification of Xanthan Gum : PHMBH+Cl− reacts with acidic polysaccharides to form insoluble salts, which has been used in the purification of xanthan gum from fermentation broths. This method allows for the recovery of xanthan in purified form (Kennedy et al., 1981).
Biomedical Applications : Poly(iminocarbonates) based on diphenols like hydroquinone or Bisphenol A have been synthesized and show potential as biomaterials. These materials degrade under physiological conditions and have been used for controlled drug release, showing no inflammatory response after implantation in animals (Kohn & Langer, 1986).
Bone Biocompatibility : Poly(anhydride-co-imides) containing pyromellitylimidoalanine have been studied for applications involving bone. These compounds show non-cytotoxicity and preserve osteoblast phenotype, indicating their potential as biomaterials for orthopedic applications (Attawia et al., 1996).
In Vivo Degradation of Polymer Matrices : The in vivo degradation characteristics of poly(anhydride-imides) were investigated, revealing insights into the degradation mechanism and potential biomedical applications of these materials (Uhrich et al., 1998).
Synthesis of Soluble Polycarbonate Urethane Elastomers : These elastomers, synthesized from poly(1,6-hexanediol)carbonate diols, have shown potential in biomedical applications due to their mechanical properties and biocompatibility (Zhu et al., 2016).
Hydrolytic Stability of Polyurethane and Poly(urethane–urea) Elastomers : Studies on the hydrolytic stability of these elastomers indicate their suitability for medical applications, particularly due to their resistance to hydrolysis (Kozakiewicz et al., 2010).
Enzymatic Synthesis of Polymers : Controlled enzymatic synthesis of poly(hexamethylene carbonate) with potential applications in biodegradable materials has been reported (Jiang et al., 2007).
Safety And Hazards
PHMB is fatal if inhaled and can cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and may cause an allergic skin reaction5. It’s also harmful if swallowed and causes serious eye damage5. It’s suspected of causing cancer5.
Zukünftige Richtungen
The future directions of this compound are not explicitly mentioned in the search results. However, given its antimicrobial properties, it could continue to be used in various applications where control of microbial growth is required2.
Please note that this analysis is based on the information available and may not cover all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature would be necessary.
Eigenschaften
IUPAC Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGIGHPRUJPLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCCCNC(=NC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | |
CAS RN |
32289-58-0 | |
| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl), hydrochloride (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(iminoimidocarbonyliminoimidocarbonyliminohexamethylene),hydrochloride (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




